2-(Diethylamino)ethyl 4-nitro-2-propoxybenzoate
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Overview
Description
2-(Diethylamino)ethyl 4-nitro-2-propoxybenzoate is a chemical compound with the molecular formula C16H24N2O5 and a molecular weight of 324.37 g/mol . It is an ester derivative of benzoic acid, characterized by the presence of a diethylaminoethyl group and a nitro group on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Diethylamino)ethyl 4-nitro-2-propoxybenzoate can be synthesized through the esterification of 4-nitrobenzoic acid with diethylaminoethanol under acid catalysis . The reaction typically involves the following steps:
Esterification Reaction: 4-nitrobenzoic acid is reacted with diethylaminoethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is carried out at elevated temperatures, typically around 60-80°C, to facilitate the formation of the ester bond.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl 4-nitro-2-propoxybenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, and solvents like dichloromethane or acetonitrile.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) with water as the solvent.
Major Products Formed
Reduction: 2-(Diethylamino)ethyl 4-amino-2-propoxybenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-nitro-2-propoxybenzoic acid and diethylaminoethanol.
Scientific Research Applications
2-(Diethylamino)ethyl 4-nitro-2-propoxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs and targeted drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl 4-nitro-2-propoxybenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The nitro group can undergo reduction to form reactive intermediates that can modify proteins or nucleic acids, affecting cellular processes.
Comparison with Similar Compounds
2-(Diethylamino)ethyl 4-nitro-2-propoxybenzoate can be compared with other similar compounds, such as:
2-(Diethylamino)ethyl 4-nitrobenzoate: Lacks the propoxy group, which may affect its solubility and reactivity.
2-(Diethylamino)ethyl 4-amino-2-propoxybenzoate: The amino group instead of the nitro group may result in different biological activities and chemical reactivity.
2-(Diethylamino)ethyl 4-nitro-2-methoxybenzoate: The methoxy group instead of the propoxy group may influence its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(diethylamino)ethyl 4-nitro-2-propoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-4-10-22-15-12-13(18(20)21)7-8-14(15)16(19)23-11-9-17(5-2)6-3/h7-8,12H,4-6,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZMJXVIPUQYLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OCCN(CC)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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